2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one
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Overview
Description
BR102375 is a novel non-thiazolidinedione (non-TZD) full agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It was identified as a potential treatment for type 2 diabetes mellitus. This compound was discovered through structure-activity relationship (SAR) efforts aimed at controlling labile metabolites using bioisosteres .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BR102375 involves multiple steps, starting from the original lead compound BR101549Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of BR102375 follows a similar synthetic route but is scaled up to meet commercial demands. This involves the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
BR102375 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
BR102375 has several scientific research applications, including:
Chemistry: Used as a model compound to study PPARγ activation and its effects on gene expression.
Biology: Investigated for its role in adipogenesis and glucose uptake in cell lines.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus, showing glucose-lowering effects in diabetic rodent models.
Industry: Utilized in the development of new antidiabetic drugs and as a reference compound in pharmaceutical research
Mechanism of Action
BR102375 exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon binding, it activates PPARγ, leading to the transcription of genes involved in glucose uptake and adipogenesis. This activation enhances insulin sensitivity and glucose uptake in cells, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: A thiazolidinedione (TZD) PPARγ agonist used in the treatment of type 2 diabetes.
Rosiglitazone: Another TZD PPARγ agonist with similar therapeutic applications.
Uniqueness of BR102375
BR102375 is unique in that it is a non-TZD PPARγ full agonist, which distinguishes it from traditional TZD agonists like pioglitazone and rosiglitazone. This uniqueness lies in its different binding mode and potentially reduced side effects related to weight gain .
Biological Activity
The compound 2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one is a complex oxadiazole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of 1,2,4-oxadiazoles , which are known for their diverse biological activities. The structural complexity of this compound includes multiple functional groups that contribute to its activity. The presence of oxadiazole rings is significant as they are often associated with various pharmacological effects.
Antioxidant Activity
Research indicates that derivatives of oxadiazoles exhibit notable antioxidant properties. A study highlighted the synthesis of various oxadiazole derivatives that demonstrated significant antioxidant activity comparable to ascorbic acid . The mechanisms involve the ability to scavenge free radicals and inhibit oxidative stress-related damage.
Anticancer Properties
Compounds containing the oxadiazole moiety have been extensively studied for their anticancer potential. For instance, oxadiazole derivatives have shown inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating moderate to high potency against these cells . The structural modifications in the oxadiazole framework can enhance cytotoxicity and selectivity towards cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds similar to the one have exhibited the ability to inhibit cyclooxygenases (COX), which are enzymes involved in the inflammatory process. This action suggests potential therapeutic applications in treating inflammatory diseases .
Other Pharmacological Activities
Beyond antioxidant and anticancer activities, oxadiazoles have been reported to possess a range of biological activities including:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Inhibitory effects on fungal pathogens.
- Antihypertensive : Potential in managing blood pressure levels.
These activities make them promising candidates for drug development .
The biological effects of 2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methylpyrimidin derivatives are believed to stem from their interaction with biological macromolecules. For example:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : They can interact with specific receptors influencing cellular signaling pathways.
- Radical Scavenging : Their structure allows them to effectively neutralize free radicals.
Case Studies and Research Findings
Properties
Molecular Formula |
C31H34N6O4 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
3-[2-[4-[[2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methyl-6-oxopyrimidin-1-yl]methyl]phenyl]phenyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C31H34N6O4/c1-6-7-12-25-32-19(2)24(17-26-33-29(36-40-26)31(3,4)5)28(38)37(25)18-20-13-15-21(16-14-20)22-10-8-9-11-23(22)27-34-30(39)41-35-27/h8-11,13-16H,6-7,12,17-18H2,1-5H3,(H,34,35,39) |
InChI Key |
NFWXOLWPQYHMBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NOC(=O)N4)CC5=NC(=NO5)C(C)(C)C)C |
Origin of Product |
United States |
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